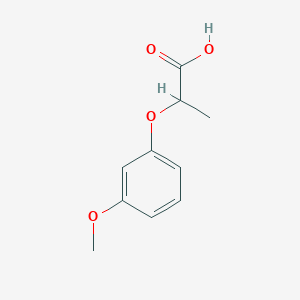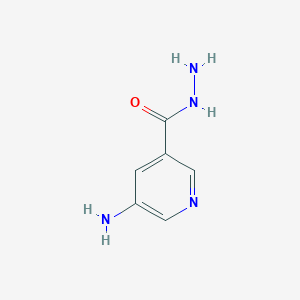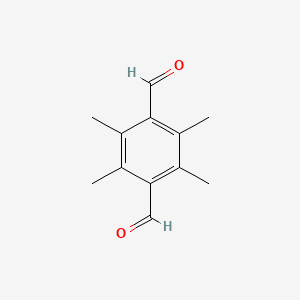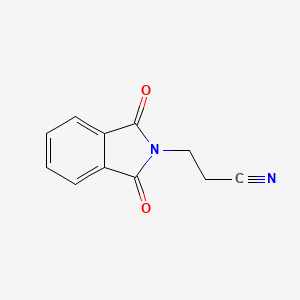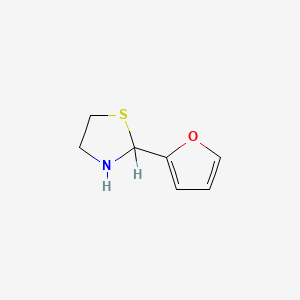
2-Furan-2-yl-Thiazolidin
Übersicht
Beschreibung
2-(furan-2-yl)-1,3-thiazolidine is a heterocyclic organic compound with the molecular formula C7H9NOS. It is characterized by a five-membered ring structure containing both sulfur and nitrogen atoms, with a furan ring attached to the second carbon of the thiazolidine ring. This compound is of significant interest due to its diverse applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-(furan-2-yl)-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 2-Furan-2-yl-thiazolidine are VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in cell signaling, angiogenesis, and tumor growth.
Action Environment
Environmental factors (e.g., pH, oxygen levels) influence compound stability, efficacy, and pharmacokinetics. For instance, hypoxia in tumor microenvironments affects VEGFR-2 activation and response to therapy.
Biochemische Analyse
Biochemical Properties
2-(2-Furyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(2-Furyl)thiazolidine has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby disrupting their metabolic processes . Additionally, it interacts with proteins involved in oxidative stress responses, enhancing their antioxidant activity . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and oxidative stress-related conditions.
Cellular Effects
2-(2-Furyl)thiazolidine exerts various effects on different types of cells and cellular processes. In cancer cells, it has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2-(2-Furyl)thiazolidine affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 2-(2-Furyl)thiazolidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, 2-(2-Furyl)thiazolidine inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules . These molecular interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Furyl)thiazolidine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 2-(2-Furyl)thiazolidine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(2-Furyl)thiazolidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(2-Furyl)thiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity . Additionally, 2-(2-Furyl)thiazolidine can affect metabolic flux and metabolite levels, altering cellular metabolism and energy production . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2-Furyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, 2-(2-Furyl)thiazolidine can bind to proteins and other biomolecules, affecting its distribution and accumulation within different cellular compartments . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
2-(2-Furyl)thiazolidine exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of 2-(2-Furyl)thiazolidine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(furan-2-yl)-1,3-thiazolidine can be synthesized through various methods. One common approach involves the reaction of 2-furaldehyde with cysteamine under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the thiazolidine ring .
Industrial Production Methods: Industrial production of 2-(furan-2-yl)-1,3-thiazolidine often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(furan-2-yl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the thiazolidine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine or furan rings .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: The parent compound without the furan ring.
2-Iminothiazolidine: A derivative with an imine group.
Thiazolidinone: A related compound with a carbonyl group at the second position.
Uniqueness: 2-(furan-2-yl)-1,3-thiazolidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQNTXBXKKMEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966184 | |
| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-60-0 | |
| Record name | Thiazolidine, 2-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)-1,3-thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the formation of 2-(2-Furyl)thiazolidine unique in the context of the cited research?
A1: The research highlights the efficiency of structured fluids, specifically L(2) microemulsions and cubic phases, in promoting the formation of 2-(2-Furyl)thiazolidine during the Maillard reaction between cysteine and furfural []. This is significant because these structured fluids act as "microreactors," influencing the reaction pathway and leading to different product yields compared to traditional aqueous solutions. The study identifies 2-(2-Furyl)thiazolidine as a novel sulfur compound formed through this process, suggesting the potential of structured fluids in influencing the generation of specific flavor compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


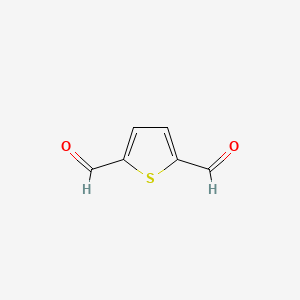
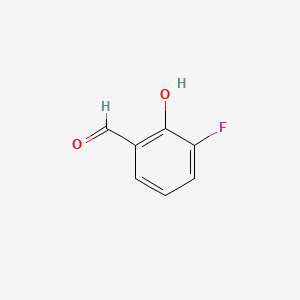
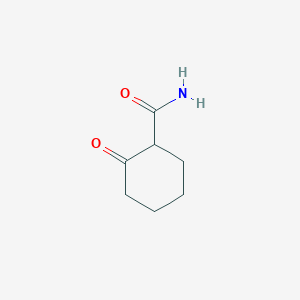
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
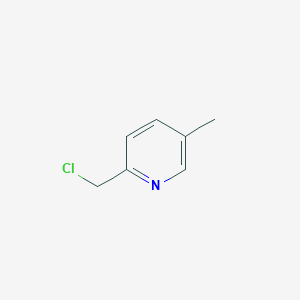
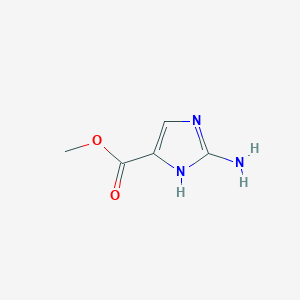
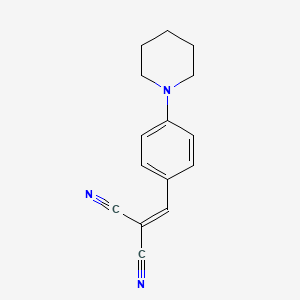
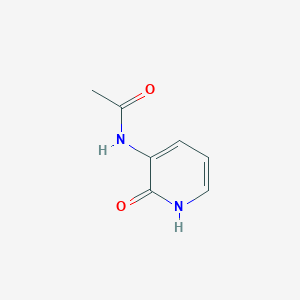
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

